Propionamide, N-(2-bromoallyl)-
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Overview
Description
Propionamide, N-(2-bromoallyl)- is an organic compound with the molecular formula C6H10BrNO It is a derivative of propionamide where the hydrogen atom on the nitrogen is replaced by a 2-bromoallyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N-(2-bromoallyl)- typically involves the reaction of propionamide with 2,3-dibromopropene. The process is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction. The reaction is usually performed in an organic solvent like ether, and the product is purified through distillation under reduced pressure to avoid polymerization .
Industrial Production Methods
While specific industrial production methods for Propionamide, N-(2-bromoallyl)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Propionamide, N-(2-bromoallyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazolidin-2-ones through copper-catalyzed cascade reactions.
Reduction Reactions: Reduction of the compound can lead to the formation of amines and other reduced products.
Common Reagents and Conditions
Copper Catalysts: Used in the synthesis of oxazolidin-2-ones.
Sodium Hydroxide: Employed as a base in substitution reactions.
Organic Solvents: Such as ether, used to dissolve reactants and facilitate reactions.
Major Products Formed
Oxazolidin-2-ones: Formed through copper-catalyzed cascade reactions.
Various Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Propionamide, N-(2-bromoallyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propionamide, N-(2-bromoallyl)- involves its interaction with various molecular targets. The bromine atom in the 2-bromoallyl group can participate in nucleophilic substitution reactions, leading to the formation of different products. The compound can also undergo oxidation and reduction reactions, which further modify its chemical structure and properties .
Comparison with Similar Compounds
Similar Compounds
Propionamide: The parent compound without the 2-bromoallyl group.
N-(2-Bromoallyl)ethylamine: A similar compound where the propionamide group is replaced by an ethylamine group.
Uniqueness
This group allows the compound to participate in a wider range of chemical reactions compared to its parent compound, propionamide .
Properties
CAS No. |
102128-86-9 |
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Molecular Formula |
C6H10BrNO |
Molecular Weight |
192.05 g/mol |
IUPAC Name |
N-(2-bromoprop-2-enyl)propanamide |
InChI |
InChI=1S/C6H10BrNO/c1-3-6(9)8-4-5(2)7/h2-4H2,1H3,(H,8,9) |
InChI Key |
WWZPICKFNYFROH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC(=C)Br |
Origin of Product |
United States |
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